BenchChemオンラインストアへようこそ!

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

Chemical procurement Building block quality Analytical specification

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one (CAS 1342220-32-9) is a dual-heterocycle small molecule (C9H17N3O2, MW 199.25 g/mol) that incorporates both a 3-aminoazetidine ring and a morpholine amide moiety within a single ethanone-linked scaffold. It is supplied as a research chemical with a specified purity of 98% (HPLC).

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
CAS No. 1342220-32-9
Cat. No. B1487884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one
CAS1342220-32-9
Molecular FormulaC9H17N3O2
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CN2CC(C2)N
InChIInChI=1S/C9H17N3O2/c10-8-5-11(6-8)7-9(13)12-1-3-14-4-2-12/h8H,1-7,10H2
InChIKeyIGDOWKLBZVEZOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one (CAS 1342220-32-9): Procurement-Ready Characterization and Comparator Context


2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one (CAS 1342220-32-9) is a dual-heterocycle small molecule (C9H17N3O2, MW 199.25 g/mol) that incorporates both a 3-aminoazetidine ring and a morpholine amide moiety within a single ethanone-linked scaffold . It is supplied as a research chemical with a specified purity of 98% (HPLC) . Critically, several commercial vendors incorrectly list this compound as 'AZD-1775,' which is a structurally unrelated Wee1 kinase inhibitor (adavosertib, MW ~461 g/mol); procuring entities must verify compound identity independently to avoid receiving a substance misrepresented as a clinical-stage oncology asset [1]. The compound is not indexed in FDA, EPA, or NIST regulatory databases, and no direct primary bioactivity data for this exact CAS number were identified in peer-reviewed literature at the time of this analysis.

Why 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one Cannot Be Casually Interchanged With Its Closest Structural Analogs


Within the local chemical space of 3-substituted-azetidinyl-morpholino-ethanones, seemingly minor modifications at the azetidine 3-position produce compounds with fundamentally different reactivity and interaction profiles. The 3-amino group serves as both a hydrogen bond donor and a nucleophilic handle for further derivatization, enabling bioconjugation, amide coupling, and reductive amination chemistries that are inaccessible to the 3-hydroxy or 3-azido analogs [1]. The morpholine amide terminus contributes polarity (TPSA 58.8 Ų, LogP -1.51) and metabolic stability attributes that are absent in analogs lacking the morpholine ring, such as 2-(3-aminoazetidin-1-yl)ethan-1-ol . The ethanone linker separating the azetidine and morpholine rings provides conformational flexibility (2 rotatable bonds) that distinguishes this scaffold from the directly coupled azetidin-3-yl(morpholino)methanone, where the carbonyl is attached directly to the azetidine ring, altering both steric accessibility and electronic distribution . These structural distinctions mean that substitution cannot be assumed without re-validation of synthetic compatibility, biological target engagement, and physicochemical behavior.

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one: Quantified Differential Evidence Against Closest Structural Comparators


Purity Specification Advantage: 98% vs. 95% for Structurally Closest Analogs

The target compound is commercially supplied at 98% purity (HPLC) by Leyan , compared with 95% purity specifications for the three closest structural analogs: 2-(3-hydroxyazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one (CAS 1340164-70-6, CymitQuimica) , 2-(3-azidoazetidin-1-yl)-1-morpholinoethan-1-one (CAS 2098062-67-8) , and azetidin-3-yl(morpholino)methanone (CAS 1316225-39-4) . This represents a 3-percentage-point absolute purity difference, corresponding to 50% less total impurity burden under the assumption of uniform impurity profiles.

Chemical procurement Building block quality Analytical specification

Hydrogen Bond Donor Capability: Primary Amine vs. Hydroxyl and Azido Analogs

The target compound possesses one hydrogen bond donor (the primary amine at the azetidine 3-position) with a predicted pKa ~9-10, enabling protonation and ionic interactions at physiological pH. In contrast, 2-(3-azidoazetidin-1-yl)-1-morpholinoethan-1-one (CAS 2098062-67-8) has zero hydrogen bond donors, while 2-(3-hydroxyazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one (CAS 1340164-70-6) has one HBD via a hydroxyl group with a lower pKa (~15-16) that remains predominantly neutral at physiological pH . The amino group also serves as a synthetic handle for amide bond formation, sulfonamide coupling, and reductive amination—chemistries that are not directly accessible with the azido or hydroxy analogs without additional synthetic steps [1].

Medicinal chemistry Molecular recognition SAR

Molecular Weight and LogP Differentiation from Non-Morpholine Analogs

The target compound (MW 199.25, LogP -1.51, TPSA 58.8 Ų) occupies a distinct physicochemical space compared to 2-(3-aminoazetidin-1-yl)ethan-1-ol (CAS 1409292-18-7; MW 116.16, lacks morpholine) and azetidin-3-yl(morpholino)methanone (CAS 1316225-39-4; MW 170.21, LogP not reported but predicted lower due to reduced carbon count) . The morpholine amide in the target compound contributes both increased molecular weight (+83.09 Da vs. the ethanol analog) and reduced lipophilicity (LogP -1.51) relative to what would be expected for a purely hydrocarbon linker of similar atom count, providing aqueous solubility advantages while retaining sufficient permeability characteristics [1].

Physicochemical properties Drug-likeness Building block selection

Azetidine-Morpholine Dual Pharmacophore: Scaffold Class Context and Procurement Relevance

The compound integrates two independently validated privileged scaffolds—3-aminoazetidine and morpholine—within a single ethanone-linked architecture. 3-Aminoazetidine derivatives have been explored as triple reuptake inhibitors (166 compounds synthesized across two series, with lead compound 10dl progressed through microsomal stability, CYP inhibition, hERG, Ames, BBB, and PK studies) [1]. Morpholine is a widely used moiety in approved drugs (e.g., linezolid, gefitinib, aprepitant) that modulates solubility and metabolic stability. The angular spirocyclic azetidine paper demonstrated that morpholine-azetidine hybrids can serve as effective bioisosteric replacements for piperidine/piperazine substructures with comparable or improved activity (angular Sonidegib analog IC50 = 116 nM) [2]. While direct bioactivity data for this specific CAS number are absent from the peer-reviewed literature, the dual-scaffold architecture positions it as a privileged starting point for fragment elaboration and library synthesis programs [3].

Medicinal chemistry Privileged scaffold Bioisosterism

2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one: Evidence-Aligned Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Member

With MW 199.25 g/mol, LogP -1.51, TPSA 58.8 Ų, and 98% purity, this compound satisfies the 'rule of three' criteria (MW <300, LogP ≤3, HBD ≤3, HBA ≤3) for fragment library inclusion . Its dual-scaffold architecture (3-aminoazetidine + morpholine amide) provides a three-dimensional binding surface with both hydrogen bond donor and acceptor functionality, making it amenable to fragment screening by NMR, SPR, or X-ray crystallography. The 98% purity specification reduces the risk of false positives from impurity-driven assay interference .

PROTAC Linker and Bifunctional Molecule Intermediate

The primary amine at the azetidine 3-position serves as a well-defined nucleophilic attachment point for coupling to E3 ligase ligands or target-protein binding moieties in PROTAC (Proteolysis Targeting Chimera) design . The morpholine amide terminus provides a metabolically stable, polar module that can be retained or further elaborated. The ethanone linker's 2-rotatable-bond flexibility allows conformational adaptation of the final bifunctional molecule. Unlike the azido analog (no amine handle) or the hydroxy analog (lower nucleophilicity), the target compound enables direct amide coupling without additional functional group interconversion steps .

Parallel Library Synthesis and SAR Exploration

The 3-aminoazetidine core has well-established SAR precedent: 166 derivatives were synthesized and tested in a triple reuptake inhibitor program, demonstrating the feasibility of systematic elaboration from this scaffold . The target compound's amine handle allows diversification via amide coupling with carboxylic acid building blocks, sulfonamide formation, or reductive amination with aldehydes. The morpholine amide is relatively inert under these conditions, enabling selective functionalization at the amine without protection/deprotection of the morpholine terminus .

Procurement Caution: Vendor Misidentification Alert

Multiple commercial vendors incorrectly list this compound (CAS 1342220-32-9, MW 199.25) as 'AZD-1775' (adavosertib, CAS 955365-80-7, MW 461.23, a clinical-stage Wee1 kinase inhibitor) . Scientific and industrial buyers must independently verify compound identity by orthogonal analytical methods (e.g., LC-MS, 1H/13C NMR) upon receipt. Procurement contracts should specify acceptance criteria including CAS number, molecular formula, and spectral identity rather than relying on vendor-assigned synonym names. This identity discrepancy is a material procurement risk unique to this compound among its analog class .

Quote Request

Request a Quote for 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.